(2,3-Dimethylphenyl)methanol
Overview
Description
Synthesis Analysis
Synthesis of compounds related to (2,3-Dimethylphenyl)methanol involves various chemical reactions, including photoirradiation in methanol for dimerization processes and catalytic synthesis from methanol and other organic compounds. For example, direct chemical synthesis from (chloromethyl)dimethylphenylsilane has been reported, showcasing the versatility of methanol in organic synthesis processes (Peric Simov et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds closely related to (2,3-Dimethylphenyl)methanol and its complexes with methanol has been determined through X-ray crystallography. These studies reveal the geometric arrangements and interactions within these molecules, highlighting the significance of hydrogen bonding in stabilizing their structures (Toda et al., 1985).
Chemical Reactions and Properties
Chemical reactions involving (2,3-Dimethylphenyl)methanol derivatives include photoreactions leading to the release of corresponding acids or transformation into other compounds under specific conditions. These reactions underscore the reactive nature of the methoxy and phenyl groups in these molecules (Klán et al., 2002).
Physical Properties Analysis
The physical properties of compounds similar to (2,3-Dimethylphenyl)methanol, such as their crystal and molecular structure, offer insights into their stability, reactivity, and potential applications. The analysis of these properties is essential for understanding the behavior of these compounds under different environmental conditions.
Chemical Properties Analysis
The chemical properties of (2,3-Dimethylphenyl)methanol derivatives, including reactivity, photodeprotection, and interaction with other molecules, are crucial for their application in synthetic chemistry. Studies have shown the efficiency of certain derivatives as photoremovable protecting groups, illustrating the chemical versatility of these compounds (Zabadal et al., 2001).
Scientific Research Applications
Environmental Science: Heavy Metal Removal
(2,3-Dimethylphenyl)methanol is used in the fabrication of a porous and ionically surface-modified biochar-based alginate polymer networks composite (SBPC) for the removal of heavy metal ions in water .
Method of Application
The SBPC is fabricated through air drying. Characterization techniques are employed to evaluate the microstructure and adsorption mechanism . The adsorbent’s carboxyl and hydroxyl groups, which include (2,3-Dimethylphenyl)methanol, are used to eliminate various heavy metal ions in water simultaneously .
Results and Outcomes
The SBPC demonstrated high copper binding capacities (937.4 mg/g and 823.2 mg/g) through response surface methodology (RSM) and column studies . It was also influential in single and natural systems, exhibiting competitive behavior and efficient removal of Cu 2+ . The Langmuir isotherm and pseudo-second-order kinetics strongly correlate with experimental data, with R2 values of 0.98 and 0.99, respectively . SBPC showed remarkable stability, up to 10 desorption cycles, and achieved 98% Cu 2+ adsorption efficiency and 91.0% desorption .
Materials Science: 2D All-Organic Perovskites
(2,3-Dimethylphenyl)methanol is used in the synthesis of all-organic two-dimensional perovskites .
Method of Application
The research team led by Prof. LOH Kian Ping synthesized all-organic two-dimensional perovskites . These perovskites are solution-processible and flexible, enabling cost-effective fabrication . By manipulating the chemical composition of the crystal, valuable electromagnetic properties such as dielectric properties, which finds applications in electronics and capacitors, can be precisely engineered .
Results and Outcomes
This breakthrough opens up a new field of 2D all-organic perovskites, which holds promise for both fundamental science and potential applications . The research was recently published in the journal Science .
Environmental Science: Wastewater Treatment
(2,3-Dimethylphenyl)methanol is used in the fabrication of electrospun nanomaterials for wastewater purification .
Method of Application
Electrospun materials have emerged as a promising solution due to large specific surface area, micro/nano-scale, hierarchical structure and flexible compositional regulation, and ease of functionalization . These materials are suitable for a variety of scenarios by enabling strategies of adsorption, catalytic degradation, filtration, and distillation, with benefits of low energy consumption, high efficiency, and simplified processes .
Results and Outcomes
This review aims to provide an overview of the design strategies, underlying mechanisms, and application progress of electrospun nanomaterials for wastewater purification . In recent years, more than 1000 work articles have been reported annually in this field, showing a booming growth trend .
Safety And Hazards
properties
IUPAC Name |
(2,3-dimethylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-4-3-5-9(6-10)8(7)2/h3-5,10H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQIVMXQYUZKIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929454 | |
Record name | (2,3-Dimethylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50929454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethylphenyl)methanol | |
CAS RN |
13651-14-4, 62862-32-2 | |
Record name | 2,3-Dimethylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13651-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, 2,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013651144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanol, dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062862322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13651-14-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59890 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2,3-Dimethylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50929454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dimethylbenzyl Alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZENEMETHANOL, 2,3-DIMETHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/425SS1L63Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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